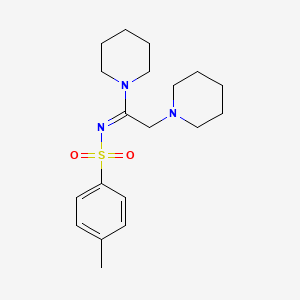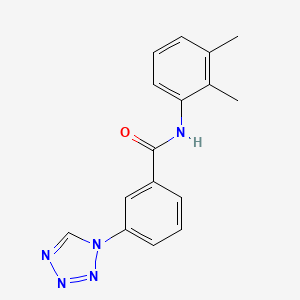
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various disorders.
作用機序
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide works by inhibiting the reuptake of serotonin, which increases the availability of serotonin in the synaptic cleft. This leads to increased activation of serotonin receptors, which in turn regulates mood and emotions. Additionally, N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to have anxiolytic and antipsychotic effects, which may be due to its interaction with other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects, including increased levels of serotonin in the brain, decreased levels of dopamine and norepinephrine, and reduced activity in the amygdala, which is responsible for processing emotions. Additionally, N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to improve cognitive function and memory, which may be due to its interaction with the glutamate system.
実験室実験の利点と制限
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has several advantages for lab experiments, including its high selectivity for the serotonin transporter and its ability to cross the blood-brain barrier. However, N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide also has some limitations, such as its low solubility in water and its potential for toxicity at high doses.
将来の方向性
There are several future directions for N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in other disorders such as Parkinson's disease and Alzheimer's disease, and the exploration of its effects on other neurotransmitter systems such as the glutamate and GABA systems. Additionally, the development of new formulations and delivery methods may improve the efficacy and safety of N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide for clinical use.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide is a chemical compound that has potential applications in the treatment of various disorders. Its mechanism of action involves the inhibition of serotonin reuptake, which leads to increased activation of serotonin receptors and regulation of mood and emotions. While N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has several advantages for lab experiments, it also has some limitations and potential toxic effects at high doses. Future research directions include the investigation of its potential applications in other disorders and the development of new formulations and delivery methods.
合成法
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylhydrazine with 1-phenylpiperazine, followed by the addition of carbon disulfide and subsequent reaction with sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide in its pure form.
科学的研究の応用
N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide has been found to have potential applications in the treatment of various disorders such as depression, anxiety, and schizophrenia. Studies have shown that N-(3-methoxyphenyl)-4-phenyl-1-piperazinecarbothioamide acts as a selective serotonin reuptake inhibitor (SSRI) and can increase the levels of serotonin in the brain, which is known to regulate mood and emotions.
特性
IUPAC Name |
N-(3-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-22-17-9-5-6-15(14-17)19-18(23)21-12-10-20(11-13-21)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQZXERCGAZBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

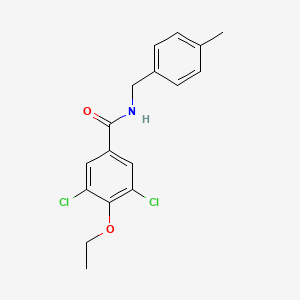
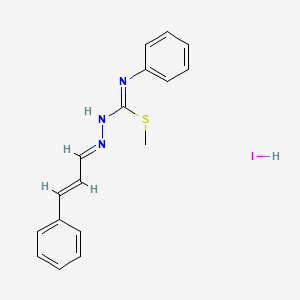
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)


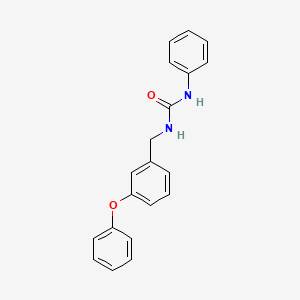
![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
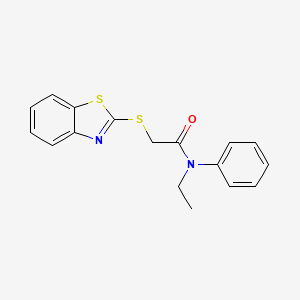
![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)
